molecular formula C11H12N2O4S B11788519 3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B11788519
M. Wt: 268.29 g/mol
InChI Key: MBTXVUOBRMZWPW-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyrazole, and methoxyethanol. Common synthetic routes may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the pyrazole moiety: This step may involve the reaction of thiophene intermediates with pyrazole derivatives under acidic or basic conditions.

    Attachment of the methoxyethoxy group: This can be done through etherification reactions using methoxyethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid: Lacks the methoxyethoxy group but shares the pyrazole and thiophene moieties.

    3-(2-Methoxyethoxy)thiophene: Contains the methoxyethoxy group but lacks the pyrazole moiety.

Uniqueness

3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

3-(2-methoxyethoxy)-5-pyrazol-1-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4S/c1-16-5-6-17-8-7-9(13-4-2-3-12-13)18-10(8)11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

MBTXVUOBRMZWPW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1)N2C=CC=N2)C(=O)O

Origin of Product

United States

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